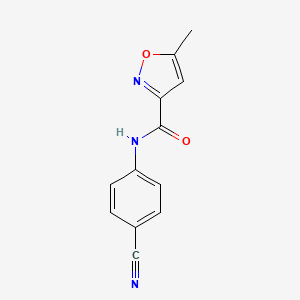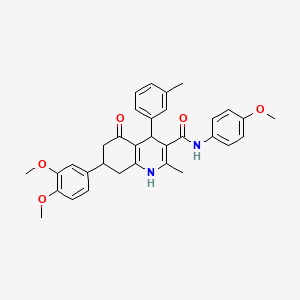![molecular formula C19H23N3O4S B11448927 5-[(E)-1-(2-methoxyphenyl)methylidene]-3-[3-(4-methylpiperazino)-3-oxopropyl]-1,3-thiazolane-2,4-dione](/img/structure/B11448927.png)
5-[(E)-1-(2-methoxyphenyl)methylidene]-3-[3-(4-methylpiperazino)-3-oxopropyl]-1,3-thiazolane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-1-(2-methoxyphenyl)methylidene]-3-[3-(4-methylpiperazino)-3-oxopropyl]-1,3-thiazolane-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolane-2,4-dione core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(2-methoxyphenyl)methylidene]-3-[3-(4-methylpiperazino)-3-oxopropyl]-1,3-thiazolane-2,4-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxybenzaldehyde with a thiazolane-2,4-dione derivative in the presence of a base to form the desired product. The reaction conditions often include:
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Large-scale reactors: To handle the increased volume of reactants.
Purification steps: Such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-1-(2-methoxyphenyl)methylidene]-3-[3-(4-methylpiperazino)-3-oxopropyl]-1,3-thiazolane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield corresponding carboxylic acids or ketones.
Reduction: May produce alcohols or amines.
Substitution: Can result in halogenated derivatives or other substituted products.
Scientific Research Applications
5-[(E)-1-(2-methoxyphenyl)methylidene]-3-[3-(4-methylpiperazino)-3-oxopropyl]-1,3-thiazolane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 5-[(E)-1-(2-methoxyphenyl)methylidene]-3-[3-(4-methylpiperazino)-3-oxopropyl]-1,3-thiazolane-2,4-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-methoxyphenyl)methylidene]-3-[3-(4-methylpiperazino)-3-oxopropyl]-1,3-thiazolane-2,4-dione
- **4-[(2-methoxyphenyl)methylidene]-3-[3-(4-methylpiperazino)-3-oxopropyl]-1,3-thiazolane-2,4-dione
Uniqueness
5-[(E)-1-(2-methoxyphenyl)methylidene]-3-[3-(4-methylpiperazino)-3-oxopropyl]-1,3-thiazolane-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H23N3O4S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
(5E)-5-[(2-methoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H23N3O4S/c1-20-9-11-21(12-10-20)17(23)7-8-22-18(24)16(27-19(22)25)13-14-5-3-4-6-15(14)26-2/h3-6,13H,7-12H2,1-2H3/b16-13+ |
InChI Key |
XTUVXOBJUOSDDH-DTQAZKPQSA-N |
Isomeric SMILES |
CN1CCN(CC1)C(=O)CCN2C(=O)/C(=C\C3=CC=CC=C3OC)/SC2=O |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3OC)SC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzylsulfanyl)-5-[4-(propan-2-yl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11448846.png)
![7-(Furan-2-yl)-3-(4-methoxyphenyl)-2-methyl-5-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B11448848.png)
![N-(3-acetylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B11448850.png)
![4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(4-methoxyphenyl)butanamide](/img/structure/B11448851.png)
![N-(4-methylbenzyl)-2-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11448861.png)

![3-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B11448867.png)
![ethyl 7-(2-methylpropyl)-2-oxo-6-(3-phenylpropanoylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11448868.png)
![2-{[4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11448874.png)



![7-(2-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11448903.png)
![Methyl 4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11448904.png)
